molecular formula C12H8Cl6O B8078368 Endrin ketone CAS No. 7378-10-1

Endrin ketone

Cat. No.: B8078368
CAS No.: 7378-10-1
M. Wt: 380.9 g/mol
InChI Key: IZHZFAQWVKBTSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Endrin ketone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form other degradation products.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include high temperatures, catalysts, and specific solvents . Major products formed from these reactions include endrin aldehyde and other degradation products .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZFAQWVKBTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866345
Record name 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one
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Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Cerilliant MSDS]
Record name Endrin ketone
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CAS No.

53494-70-5, 7378-10-1
Record name Endrin ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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